

INX-315 Preclinical Findings: A Comparative Analysis of a Novel CDK2 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of **INX-315**, a novel and selective cyclin-dependent kinase 2 (CDK2) inhibitor, with alternative therapeutic strategies. The information is supported by experimental data from published preclinical studies, offering a comprehensive overview for researchers in oncology and drug development.

Executive Summary

INX-315 is an orally active, potent, and selective inhibitor of CDK2 with significant preclinical activity in cancer models characterized by CCNE1 amplification or resistance to CDK4/6 inhibitors.[1][2][3][4] Preclinical data demonstrate that **INX-315** induces cell cycle arrest, cellular senescence, and tumor growth inhibition in these settings.[1][2][3][4] This guide will delve into the quantitative data from these studies, compare **INX-315** to other relevant CDK inhibitors, and provide detailed experimental methodologies.

Data Presentation

Table 1: In Vitro Kinase Selectivity of INX-315

This table summarizes the half-maximal inhibitory concentration (IC50) of **INX-315** against a panel of cyclin-dependent kinases, highlighting its high selectivity for CDK2.



Kinase Target	Biochemical IC50 (nM)	NanoBRET Target Engagement IC50 (nM)	Fold Selectivity vs. CDK2/Cyclin E1 (Biochemical)	Fold Selectivity vs. CDK2/Cyclin E1 (NanoBRET)
CDK2/Cyclin E1	0.6	2.3	1	1
CDK2/Cyclin A	2.4	71.3	4	31
CDK1/Cyclin B	30	374	50	163
CDK4/Cyclin D1	133	ND	222	ND
CDK6/Cyclin D3	338	ND	563	ND
CDK9/Cyclin T1	73	2950	122	1283

ND: Not Determined. Data sourced from Dietrich, Trub, et al., Cancer Discovery, 2024 and an Incyclix Bio presentation.[5]

Table 2: Comparative In Vitro Efficacy of INX-315 and Palbociclib in Cancer Cell Lines

This table compares the anti-proliferative activity (IC50) of **INX-315** and the CDK4/6 inhibitor palbociclib in various cancer cell lines, including those with and without CCNE1 amplification.

Cell Line	Cancer Type	CCNE1 Status	INX-315 IC50 (nM)	Palbociclib IC50 (nM)
OVCAR3	Ovarian	Amplified	18	>10,000
OVCAR4	Ovarian	Amplified	35	>10,000
OVCAR8	Ovarian	Not Amplified	1,200	>10,000
MKN1	Gastric	Amplified	25	>10,000
Hs68	Normal Fibroblast	Not Applicable	1,430	26



Data sourced from Dietrich, Trub, et al., Cancer Discovery, 2024 and a presentation by Incyclix Bio LLC.[5][6]

Table 3: In Vivo Antitumor Efficacy of INX-315 in Xenograft Models

This table summarizes the in vivo efficacy of **INX-315** as a single agent in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of cancer with CCNE1 amplification.

Xenograft Model	Cancer Type	Treatment	Duration (days)	Outcome
OVCAR3 (CDX)	Ovarian	200 mg/kg QD	42	89% Tumor Growth Inhibition (TGI)
OV5398 (PDX)	Ovarian	100 mg/kg BID	56	Tumor Regression
GA0103 (PDX)	Gastric	100 mg/kg BID	56	Tumor Stasis
GA0114 (PDX)	Gastric	100 mg/kg BID	35	95% Tumor Growth Inhibition (TGI)

QD: once daily; BID: twice daily. Data sourced from an Incyclix Bio presentation.[5]

Experimental Protocols

The following are summaries of the key experimental methodologies used in the preclinical evaluation of **INX-315**, as described in the primary literature.

In Vitro Kinase Assays: The potency and selectivity of **INX-315** were determined using biochemical kinase assays (Nanosyn) and live-cell target engagement assays (NanoBRET).[5] [7] For biochemical assays, the ability of **INX-315** to inhibit the phosphorylation of a substrate by a panel of purified CDK/cyclin complexes was measured. NanoBRET assays were used to quantify the interaction of **INX-315** with its target kinases in living cells.



Cell Proliferation Assays: The anti-proliferative effects of **INX-315** were assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.[6] Cancer cell lines were treated with a dose range of **INX-315** or a comparator drug (e.g., palbociclib) for 6 days, after which cell viability was measured to determine the IC50 values.[6]

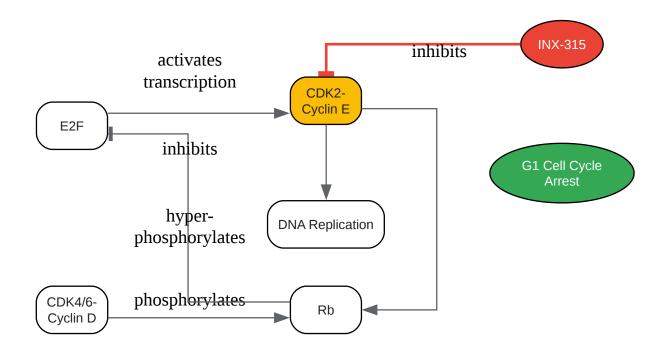
Cell Cycle Analysis: To determine the effect of **INX-315** on cell cycle progression, cancer cells were treated with the compound for 24 hours.[5][6] The distribution of cells in different phases of the cell cycle (G1, S, G2/M) was then analyzed by flow cytometry after staining with a DNA-intercalating dye.[5]

Western Blotting: The impact of **INX-315** on downstream signaling pathways was evaluated by Western blotting.[6] Protein lysates from treated cells or tumor tissues were probed with antibodies against total and phosphorylated forms of key proteins, such as the Retinoblastoma protein (Rb), to assess the inhibition of CDK2 activity.[6]

Xenograft Models: The in vivo antitumor activity of **INX-315** was evaluated in immunodeficient mice bearing either cell line-derived xenografts (CDX) or patient-derived xenografts (PDX).[1] [2] Tumor-bearing mice were treated orally with **INX-315** or a vehicle control, and tumor growth was monitored over time.[5] Efficacy was determined by measuring tumor growth inhibition or regression.[5]

Mandatory Visualizations Signaling Pathway Diagram



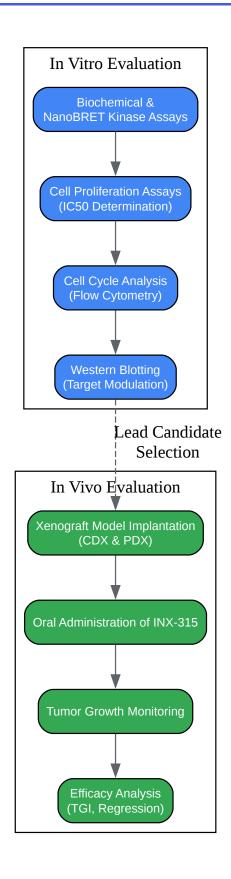


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Caption: The G1-S cell cycle transition pathway and the inhibitory action of INX-315 on CDK2.

Experimental Workflow Diagram





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Caption: A generalized workflow for the preclinical evaluation of **INX-315**.



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